molecular formula C15H14Cl2N2O3S B3666407 N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3666407
M. Wt: 373.3 g/mol
InChI Key: JHVSKKIPMAOYFQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

CBKinase1_002502, also known as CBKinase1_014902, BRD-K43311076-001-01-2, N1-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide, or Cambridge id 7093028, is a kinase inhibitor . Kinases are enzymes that phosphorylate specific substrates, playing a vital role in signal transduction networks . Aberrant kinase regulation and catalysis are directly associated with more than 200 diseases, especially cancer .

Biochemical Pathways

The inhibition of kinases by CBKinase1_002502 affects various biochemical pathways. These pathways are involved in cellular processes such as cell growth, differentiation, and apoptosis . By inhibiting kinase activity, the compound can disrupt these pathways, potentially leading to the suppression of disease progression .

Pharmacokinetics

Like other kinase inhibitors, it is expected to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of CBKinase1_002502’s action primarily involve the inhibition of kinase activity. This can lead to the disruption of signal transduction pathways, potentially resulting in the suppression of cell growth and proliferation, induction of cell cycle arrest, and promotion of apoptosis . These effects can contribute to the compound’s potential therapeutic benefits in treating diseases associated with aberrant kinase activity, such as cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBKinase1_002502. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, individual patient factors, including age, sex, genetic variations, and overall health status, can influence the compound’s pharmacokinetics and pharmacodynamics, potentially affecting its efficacy and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multi-step reactions. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds . These intermediates are then converted into sulfonyl chlorides, which undergo nucleophilic substitution reactions with amines to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O3S/c1-19(23(21,22)12-8-6-11(16)7-9-12)10-15(20)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVSKKIPMAOYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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